molecular formula C22H20N4O4 B14922455 2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B14922455
M. Wt: 404.4 g/mol
InChI Key: CEGHUDQJKLNOLN-UHFFFAOYSA-N
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Description

2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile under reflux conditions in ethanol . This method yields the desired product with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes related to disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-{5-[(2-nitrophenoxy)methyl]furan-2-yl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

2-amino-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H20N4O4/c23-12-16-21(15-6-2-1-3-7-17(15)25-22(16)24)20-11-10-14(30-20)13-29-19-9-5-4-8-18(19)26(27)28/h4-5,8-11H,1-3,6-7,13H2,(H2,24,25)

InChI Key

CEGHUDQJKLNOLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C#N)N

Origin of Product

United States

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